glycyl-d-threonine dihydrate
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Overview
Description
glycyl-d-threonine dihydrate is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycyl-d-threonine dihydrate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as amino acids and hydroxy acids.
Reaction Conditions: The key steps involve amide bond formation, which can be achieved using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Purification: The product is purified using techniques like crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization: Reaction conditions are optimized for scalability, including temperature control, solvent selection, and reaction time.
Chemical Reactions Analysis
Types of Reactions
glycyl-d-threonine dihydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC or KMnO4.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
glycyl-d-threonine dihydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which glycyl-d-threonine dihydrate exerts its effects involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2-amino-3-hydroxybutanoic acid: A simpler analog without the amide group.
(2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoic acid: A similar compound with a different carbon chain length.
Uniqueness
glycyl-d-threonine dihydrate is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties.
Biological Activity
Glycyl-D-threonine dihydrate is a dipeptide that has garnered attention for its diverse biological activities and potential applications in biochemical research, medicine, and industry. This article provides a comprehensive overview of the biological activity of this compound, including its cellular effects, molecular mechanisms, and applications in various fields.
Overview of this compound
This compound, with the chemical formula C5H10N2O4·2H2O, is a synthetic dipeptide composed of glycine and D-threonine. It is used as a model compound in studies of peptide bond formation and stability, as well as in investigations into protein structure and function. Its unique properties make it a valuable tool in biochemical research.
Cellular Effects
This compound influences various cellular processes and functions. Research indicates that this compound can:
- Modulate Cell Signaling Pathways : It has been observed to affect specific signaling pathways, leading to alterations in gene expression and metabolic flux.
- Impact Gene Expression : The compound can influence the activity of transcription factors, thereby affecting the transcription of target genes.
- Affect Cellular Metabolism : Changes in metabolic pathways have been noted, suggesting a role in energy metabolism and biosynthetic processes.
Molecular Mechanisms
The molecular mechanisms underlying the biological activity of this compound involve several key interactions:
- Enzyme Interactions : The compound can bind to specific enzymes, leading to either inhibition or activation of their activity. This interaction is critical for understanding its role in metabolic pathways.
- Hydrogen Bonding : this compound forms hydrogen bonds with various biomolecules, influencing their structural conformation and function. The N-H and O-H bond distances play a significant role in these interactions.
- Charge Density Analysis : Studies utilizing synchrotron radiation have provided insights into the charge density distribution within this compound, revealing important topological properties that affect its reactivity and interactions with other molecules .
Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches. Key findings include:
- Cellular Signaling Modulation : In vitro studies demonstrated that this compound could activate specific signaling cascades involved in cell proliferation and differentiation.
- Gene Expression Changes : Experiments showed that treatment with this compound resulted in significant changes in the expression levels of genes associated with stress responses and metabolic regulation.
Table 1: Summary of Biological Effects
Biological Activity | Description |
---|---|
Cell Signaling Modulation | Alters specific signaling pathways |
Gene Expression | Influences transcription factor activity |
Cellular Metabolism | Affects metabolic flux and energy production |
Applications
The diverse biological activities of this compound have led to its application across several fields:
- Biochemistry : Used as a model compound for studying peptide bond formation and stability.
- Medicine : Investigated for potential therapeutic properties, including its role as a building block for drug development.
- Analytical Chemistry : Employed as a standard in biochemical assays due to its well-defined structure and properties.
Case Studies
Several case studies highlight the practical implications of this compound's biological activity:
- Therapeutic Potential : A study explored the use of this compound as a potential therapeutic agent in treating metabolic disorders by modulating key metabolic pathways.
- Protein Interaction Studies : Research demonstrated how this compound could stabilize protein structures during folding processes, providing insights into protein misfolding diseases.
Properties
IUPAC Name |
(2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4.H2O/c1-3(9)5(6(11)12)8-4(10)2-7;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);1H2/t3-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLZNCPKCDGZCN-DIAJRCDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CN)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)CN)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.